2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
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Description
2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H25ClN4OS and its molecular weight is 441.0 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (CAS Number: 537703-78-9) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. This article delves into the synthesis, characterization, and biological evaluations of this compound.
The molecular formula of the compound is C23H24ClN4OS , with a molecular weight of approximately 475.43 g/mol . Its structure includes a triazole ring, a sulfanyl group, and an acetamide moiety, which are pivotal for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H24ClN4OS |
Molecular Weight | 475.43 g/mol |
IUPAC Name | This compound |
Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves a multi-step process including the formation of the triazole ring through cyclization reactions. The structural elucidation is often performed using techniques such as NMR , mass spectrometry , and IR spectroscopy to confirm the desired molecular structure.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. In vitro tests have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The proposed mechanism includes cell cycle arrest and induction of apoptosis via mitochondrial pathways .
In one study, compounds similar to our target molecule were assessed for their ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size and improving survival rates in treated groups compared to controls .
Anti-inflammatory Activity
Additionally, some studies suggest that triazole derivatives can exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This activity is particularly relevant in conditions like rheumatoid arthritis and other chronic inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A series of triazole compounds were evaluated for their Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli. The tested compounds showed MIC values ranging from 20 to 40 µM against S. aureus, indicating significant antimicrobial potency.
- Anticancer Screening : In a comparative study involving various triazole derivatives, one compound demonstrated a 70% reduction in cell viability at concentrations as low as 10 µM in MCF-7 cells after 48 hours of treatment.
- Inflammatory Response Modulation : In vitro assays on human macrophages revealed that certain triazole derivatives significantly reduced TNF-alpha production upon LPS stimulation, highlighting their potential as anti-inflammatory agents.
Properties
CAS No. |
538337-08-5 |
---|---|
Molecular Formula |
C23H25ClN4OS |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C23H25ClN4OS/c1-5-14-28-21(16-6-8-17(9-7-16)23(2,3)4)26-27-22(28)30-15-20(29)25-19-12-10-18(24)11-13-19/h5-13H,1,14-15H2,2-4H3,(H,25,29) |
InChI Key |
DKNDGGJFBXFFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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